molecular formula C7H7N3 B8742749 7-methylImidazo[1,2-b]pyridazine

7-methylImidazo[1,2-b]pyridazine

Cat. No. B8742749
M. Wt: 133.15 g/mol
InChI Key: DTVNFCGXTGMYMM-UHFFFAOYSA-N
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Patent
US07226922B2

Procedure details

To a stirred solution of 7-methylimidazo[1,2-b]pyridazine (30.1 mg, 0.226 mmol) (prepared as described by Pollak et al, Tetrahedron, 1968, 24, 2623) and sodium acetate (27.4 mg, 0.334 mmol) in glacial acetic acid (1 ml) was added dropwise, over 2 min, bromine (12.2 μl, 0.237 mmol). The mixture was stirred at room temperature for 20 min, then partitioned carefully between saturated aqueous NaHCO3 (15 ml) and ethyl acetate (20 ml). The aqueous layer, which had a pH of 9, was extracted further with ethyl acetate (2×20 ml). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate) to leave 47.3 mg (99%) of the title compound: 1H NMR (400 MHz, CDCl3) δ 2.45 (3H, s), 7.70 (2H, s), 8.30 (1H, s).
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
27.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 μL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[Br:16][C:8]1[N:5]2[N:6]=[CH:7][C:2]([CH3:1])=[CH:3][C:4]2=[N:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.1 mg
Type
reactant
Smiles
CC1=CC=2N(N=C1)C=CN2
Name
Quantity
27.4 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.2 μL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned carefully between saturated aqueous NaHCO3 (15 ml) and ethyl acetate (20 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted further with ethyl acetate (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CN=C2N1N=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.3 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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